molecular formula C18H18BrN3O2S2 B2772750 N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-07-3

N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2772750
CAS RN: 1252822-07-3
M. Wt: 452.39
InChI Key: HCBCTMWRXYAESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18BrN3O2S2 and its molecular weight is 452.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies have investigated the crystal structures of compounds with similar chemical scaffolds to understand their conformational dynamics and intramolecular interactions. For instance, the analysis of crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting the importance of intramolecular N—H⋯N hydrogen bonds in stabilizing these conformations (Subasri et al., 2016).

Antitumor Activity

A significant area of application is in exploring antitumor properties. For example, novel thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity against various human cancer cell lines, comparable to established chemotherapy agents like doxorubicin (Hafez & El-Gazzar, 2017). This suggests potential applications in developing new anticancer drugs.

Antimicrobial Activity

The compound's framework has been used to synthesize new derivatives with promising antimicrobial properties. Research on heterocyclic compounds incorporating sulfamoyl moieties has shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Darwish et al., 2014).

Quantum Chemical Insights

Quantum chemical analysis provides insights into the molecular structure, interactions, and properties of similar compounds. For instance, studies employing quantum computational approaches have explored the vibrational signatures and effects of rehybridization and hyperconjugation on the molecular structure, offering valuable information for drug design and synthesis (Mary et al., 2020).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-3-7-22-17(24)16-14(6-8-25-16)21-18(22)26-10-15(23)20-13-5-4-12(19)9-11(13)2/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBCTMWRXYAESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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